

Azemiglitazone Profile and Development Status

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Compound Focus: Azemiglitazone

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Azemiglitazone (MSDC-0602K) is a novel, once-daily oral insulin sensitizer. Its development status across various metabolic diseases is summarized below [1]:

Indication	Highest Development Phase
Non-alcoholic steatohepatitis (NASH)	Phase II
Obesity	Preclinical
Type 2 diabetes mellitus	Suspended
Polycystic kidney disease	No development reported

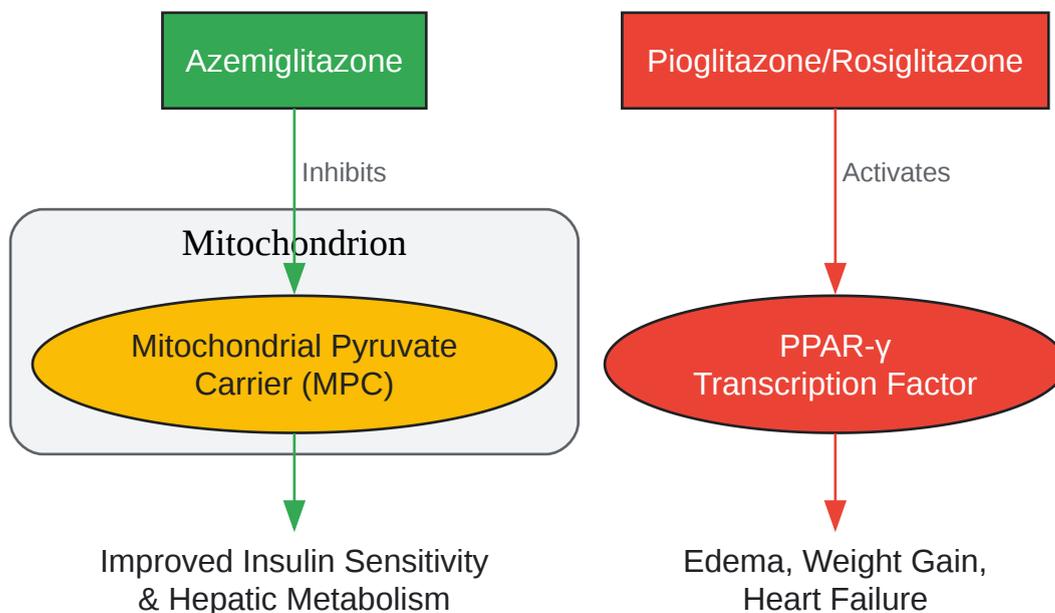
Azemiglitazone is recognized as a potential treatment for NASH, with an anticipated decision in 2025 [2]. It is considered a **first-in-class** therapy, distinct from the recently approved drug Rezdiffra (resmetirom) [2] [3].

Mechanism of Action Comparison

Azemiglitazone belongs to the thiazolidinedione (TZD) class but is designed to be a second-generation insulin sensitizer with a differentiated mechanism [4].

Drug/Drug Class	Primary Molecular Target	Key Mechanistic Characteristics
Azemiglitzone	Mitochondrial Pyruvate Carrier (MPC)	Designed to avoid direct activation of the PPAR-γ transcription factor; acts on mitochondrial metabolism.
First-Generation TZDs (e.g., Pioglitazone, Rosiglitazone)	PPAR-γ (Peroxisome Proliferator-Activated Receptor Gamma)	Act as agonists for the nuclear receptor PPAR-γ, a transcription factor regulating adipogenesis and glucose homeostasis [5] [6].
Rezdiffra (Resmetirom)	Thyroid Hormone Receptor Beta (THR-Beta)	Targets THR-Beta in the liver, thereby reducing liver fat accumulation and inflammation.

The following diagram illustrates the proposed mechanistic pathway of **Azemiglitzone** and its key differentiator:



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Efficacy Data and Potential

Quantitative efficacy data for **Azemiglitazone** from large-scale Phase 3 trials is not yet available. The information below contextualizes its potential based on existing evidence.

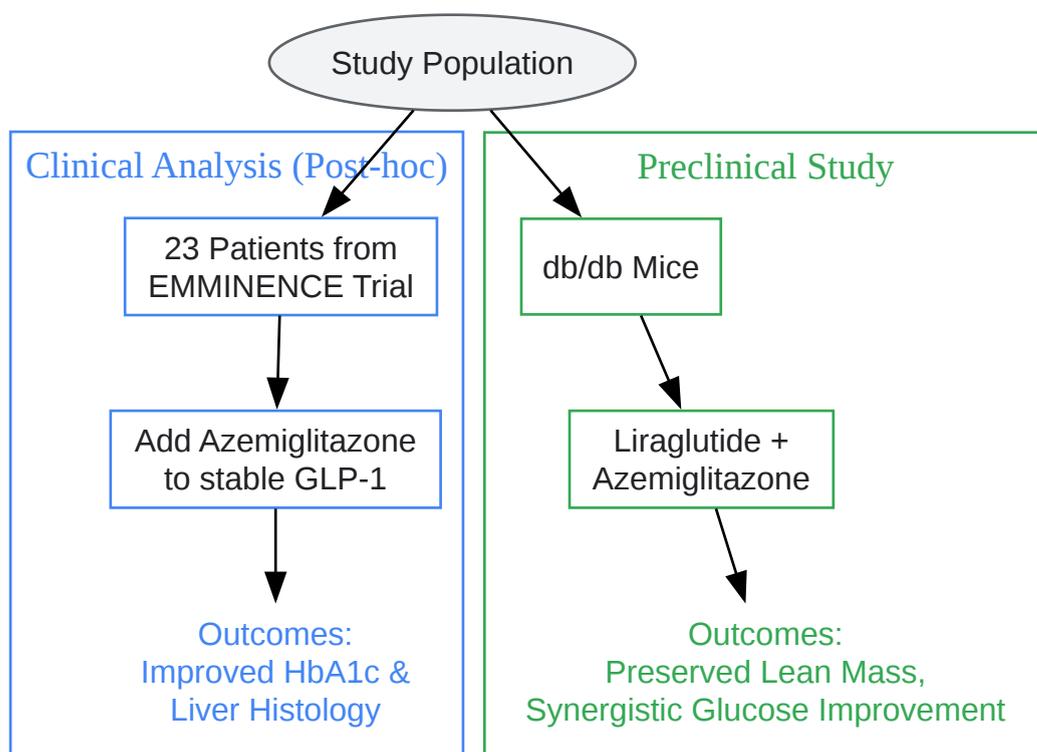
Glycemic Efficacy Context The table shows the HbA1c reduction for common TZDs, provided as a benchmark for first-generation drug efficacy [7].

Drug	Dose	Approx. HbA1c Reduction (%)
Pioglitazone	45 mg	0.98%
Rosiglitazone	8 mg	0.91%

Key Efficacy Findings for Azemiglitazone

- **Combination with GLP-1s:** A key area of interest is its combination with GLP-1 receptor agonists (e.g., liraglutide). Preclinical data in diabetic mice showed that **Azemiglitazone** prevented the loss of lean body mass (muscle) typically caused by GLP-1s alone. The combination also demonstrated a synergistic improvement in glucose tolerance [4].
- **Liver Histology:** In a Phase 2B trial (EMMINENCE) in patients with MASH (Metabolic-associated steatohepatitis), adding **Azemiglitazone** to existing GLP-1 therapy improved HbA1c levels and liver histology [4].

The experimental workflow for this key combination study is visualized below:



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Safety and Tolerability Profile

The therapeutic index is closely tied to a drug's safety profile. **Azemiglitazone** was specifically designed to improve upon the safety record of first-generation TZDs.

- **Improved Safety Profile:** By avoiding direct PPAR- γ activation, **Azemiglitazone** is associated with a **significantly improved safety profile** in clinical trials to date compared to first-generation TZDs like pioglitazone [4].
- **First-Generation TZD Side Effects:** Side effects such as **edema, weight gain, and heart failure** are recognized class effects of first-generation TZDs linked to PPAR- γ activation [6].

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